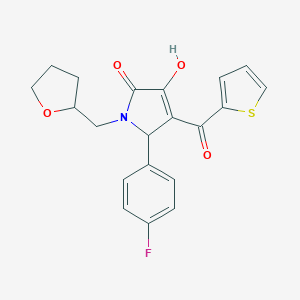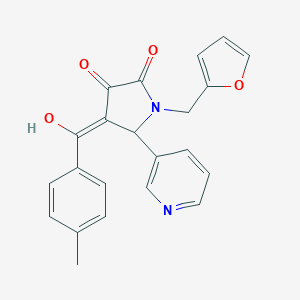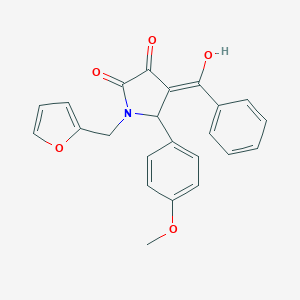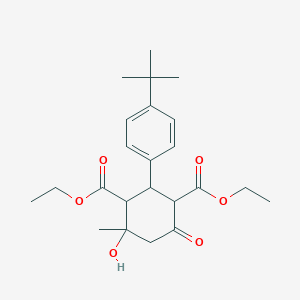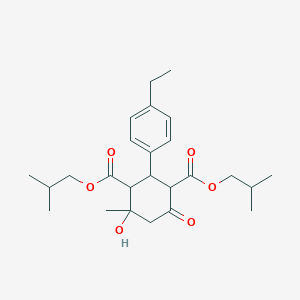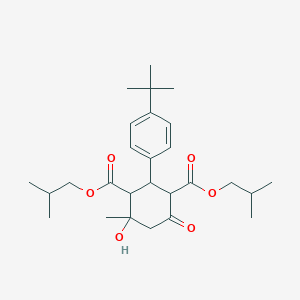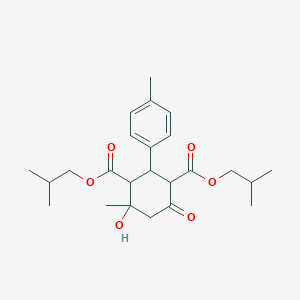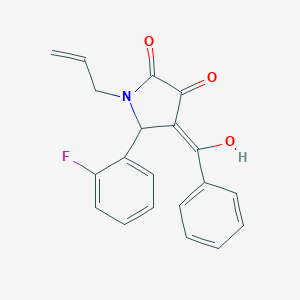![molecular formula C23H23NO7 B282489 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282489.png)
3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid, also known as DMAP or 3-(4-methylbenzoyl)-2,5-dimethoxy-N-hydroxybenzamide, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAP is a derivative of hydroxamic acid and has been found to exhibit anti-tumor and anti-inflammatory properties.
作用機序
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is not fully understood. However, studies have suggested that 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs have been implicated in the development of cancer and inflammatory diseases, and inhibition of HDACs has been shown to induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects
3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been found to induce apoptosis in cancer cells and reduce inflammation in macrophages. Studies have also shown that 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid inhibits angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. In addition, 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been found to modulate the immune response by inhibiting the production of cytokines and chemokines.
実験室実験の利点と制限
One advantage of using 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid in lab experiments is its potential therapeutic applications for the treatment of cancer and inflammatory diseases. Another advantage is its ability to inhibit HDACs, which can be useful in studying the role of HDACs in cancer and inflammatory diseases. However, one limitation of using 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid in lab experiments is its potential toxicity, which can affect the accuracy of the results.
将来の方向性
Further research is needed to fully understand the mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid and its potential therapeutic applications. Future studies should focus on optimizing the synthesis method of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid and developing more potent derivatives of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid. In addition, studies should investigate the potential side effects and toxicity of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid and its derivatives to determine their safety for human use. Finally, studies should explore the use of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid in combination with other therapies for the treatment of cancer and inflammatory diseases.
Conclusion
3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is a chemical compound that has shown promising potential for therapeutic applications in the treatment of cancer and inflammatory diseases. The synthesis of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid involves the reaction of 3,4-dimethoxyphenylacetyl chloride with 4-methylbenzoic acid and hydroxylamine hydrochloride. 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid inhibits the growth of cancer cells, reduces inflammation, and modulates the immune response by inhibiting the production of cytokines and chemokines. The use of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid in lab experiments has advantages and limitations, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid involves the reaction of 3,4-dimethoxyphenylacetic acid with oxalyl chloride to form 3,4-dimethoxyphenylacetyl chloride. This intermediate is then reacted with 4-methylbenzoic acid in the presence of aluminum chloride to form 3-(4-methylbenzoyl)-2,5-dimethoxybenzoyl chloride. Finally, the benzoyl chloride is reacted with hydroxylamine hydrochloride to form 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid.
科学的研究の応用
3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been found to exhibit anti-tumor and anti-inflammatory properties. Studies have shown that 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid inhibits the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. These findings suggest that 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has potential therapeutic applications for the treatment of cancer and inflammatory diseases.
特性
分子式 |
C23H23NO7 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC名 |
3-[(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C23H23NO7/c1-13-4-6-14(7-5-13)21(27)19-20(15-8-9-16(30-2)17(12-15)31-3)24(11-10-18(25)26)23(29)22(19)28/h4-9,12,20,27H,10-11H2,1-3H3,(H,25,26)/b21-19+ |
InChIキー |
XDZFXWODFIZKPI-XUTLUUPISA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC(=O)O)C3=CC(=C(C=C3)OC)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC(=C(C=C3)OC)OC)O |
正規SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC(=C(C=C3)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[4-(dimethylamino)phenyl]-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282408.png)
![methyl 4-[3-(2-furylcarbonyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282409.png)

